molecular formula C41H56F2N6O8 B517251 3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide

3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide

Numéro de catalogue B517251
Poids moléculaire: 798.9 g/mol
Clé InChI: JMMFATBRTRMMEY-OSVOSDFASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ADEP2 is a inhibitor for Clp2 protease.

Applications De Recherche Scientifique

Synthesis and Biological Activity

  • Synthesis of Novel Hsp90 Inhibitors : A derivative of 3-cyclohexylpropanoic acid, namely ethyl 1-{4-[(4-hydroxycyclohexyl)carbamoyl]phenyl}-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, has been synthesized and demonstrated good inhibition against Hsp90α, a molecular chaperone involved in cancer cell proliferation and survival (Wang Xiao-long, 2011).

  • Antitumor Activity of N-substituted Amides : N-substituted amides of 3-cyclohexylpropanoic acid derivatives have shown significant antitumor activity, particularly in lung and breast carcinoma cell lines (A. Pachuta-Stec et al., 2009).

  • Synthesis of Cyclic Depsipeptides : Research into 3-(Dimethylamino)-2,2-dimethyl-2H-azirin as an α-Aminoisobutyric-Acid Equivalent in cyclic depsipeptides, which are important in drug design and development, involved derivatives of 3-cyclohexylpropanoic acid (Daniel Obrecht & H. Heimgartner, 1987).

Chemical Synthesis and Characterization

  • Synthesis of Macrocycle Derivatives : The synthesis of macrocycle derivatives, like cis-(6RS,13RS)-3,3,10,10-Tetramethyl-6,13-diphenyl-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetraone, involves steps that could use 3-cyclohexylpropanoic acid derivatives as intermediates or structural analogs (A. Linden et al., 2006).

  • Development of GABA Uptake Inhibitors : Selective inhibitors of glial GABA uptake were synthesized using compounds that may structurally resemble 3-cyclohexylpropanoic acid derivatives. These compounds have potential implications in neurological disorders (E. Falch et al., 1999).

  • Ligand Synthesis for Ammonium Cation Interaction : The synthesis of tetraazamacrocycle derivatives with 3-cyclohexylpropanoic acid-like structures has been explored for their potential to interact with simple ammonium cations, which is significant in chemical sensing and separation processes (M. Formica et al., 2003).

Propriétés

Nom du produit

3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide

Formule moléculaire

C41H56F2N6O8

Poids moléculaire

798.9 g/mol

Nom IUPAC

(S)-2-(3-Cyclohexylpropanamido)-3-(3,5-difluorophenyl)-N-((2R,6S,8aS,14aS,20S,23aS)-2,6-dimethyl-5,8,14,19,23-pentaoxooctadecahydro-1H,5H,14H,19H-pyrido[2,1-i]dipyrrolo[2,1-c:2',1'-l][1]oxa[4,7,10,13]tetraazacyclohexadecin-20-yl)propanamide

InChI

InChI=1S/C41H56F2N6O8/c1-24-17-34-41(56)57-23-31(46-36(51)30(20-27-18-28(42)21-29(43)19-27)45-35(50)14-13-26-9-4-3-5-10-26)39(54)48-16-8-12-33(48)40(55)47-15-7-6-11-32(47)37(52)44-25(2)38(53)49(34)22-24/h18-19,21,24-26,30-34H,3-17,20,22-23H2,1-2H3,(H,44,52)(H,45,50)(H,46,51)/t24-,25+,30+,31+,32+,33+,34+/m1/s1

Clé InChI

JMMFATBRTRMMEY-OSVOSDFASA-N

SMILES isomérique

C[C@@H]1C[C@H]2C(=O)OC[C@@H](C(=O)N3CCC[C@H]3C(=O)N4CCCC[C@H]4C(=O)N[C@H](C(=O)N2C1)C)NC(=O)[C@H](CC5=CC(=CC(=C5)F)F)NC(=O)CCC6CCCCC6

SMILES

O=C(N[C@@H]1C(N2[C@](CCC2)([H])C(N3[C@](CCCC3)([H])C(N[C@@H](C)C(N4[C@](C[C@@H](C)C4)([H])C(OC1)=O)=O)=O)=O)=O)[C@@H](NC(CCC5CCCCC5)=O)CC6=CC(F)=CC(F)=C6

SMILES canonique

CC1CC2C(=O)OCC(C(=O)N3CCCC3C(=O)N4CCCCC4C(=O)NC(C(=O)N2C1)C)NC(=O)C(CC5=CC(=CC(=C5)F)F)NC(=O)CCC6CCCCC6

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ADEP2;  ADEP-2;  ADEP 2

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide
Reactant of Route 2
Reactant of Route 2
3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide
Reactant of Route 3
Reactant of Route 3
3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide
Reactant of Route 4
Reactant of Route 4
3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide
Reactant of Route 5
3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide
Reactant of Route 6
3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.